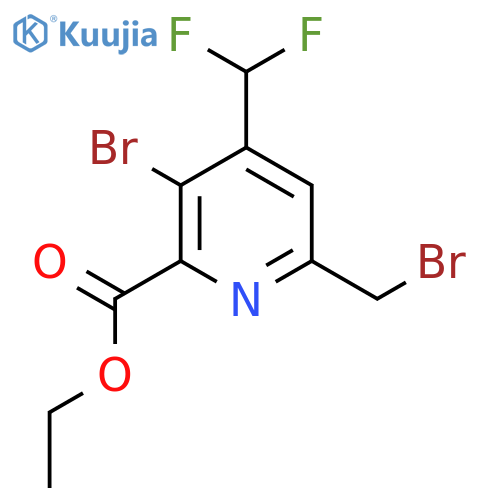

Cas no 1805381-93-4 (Ethyl 3-bromo-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate)

Ethyl 3-bromo-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-bromo-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate

-

- インチ: 1S/C10H9Br2F2NO2/c1-2-17-10(16)8-7(12)6(9(13)14)3-5(4-11)15-8/h3,9H,2,4H2,1H3

- InChIKey: CKHGGGQFLSJQCB-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C(=O)OCC)N=C(CBr)C=C1C(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 269

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 39.2

Ethyl 3-bromo-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029053464-1g |

Ethyl 3-bromo-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate |

1805381-93-4 | 97% | 1g |

$1,549.60 | 2022-04-01 |

Ethyl 3-bromo-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate 関連文献

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

6. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

Ethyl 3-bromo-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylateに関する追加情報

Ethyl 3-bromo-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1805381-93-4): A Comprehensive Overview

Ethyl 3-bromo-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1805381-93-4) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique combination of bromo and difluoromethyl substituents makes it a valuable building block for the development of novel therapeutic agents.

The molecular structure of Ethyl 3-bromo-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate consists of a pyridine core substituted with multiple functional groups. The presence of bromo and difluoromethyl groups enhances its reactivity, making it an ideal candidate for further chemical modifications. These modifications are essential for tailoring the compound's pharmacological properties, thereby enabling the development of drugs with enhanced efficacy and reduced side effects.

In recent years, there has been a growing interest in the synthesis and application of halogenated pyridines due to their broad spectrum of biological activities. Halogenated pyridines are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties, making them promising candidates for drug discovery. Ethyl 3-bromo-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate is no exception and has been extensively studied for its potential in these areas.

One of the most notable applications of Ethyl 3-bromo-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in various diseases, including cancer. By inhibiting specific kinases, it is possible to disrupt these pathways and halt disease progression. The bromo and difluoromethyl groups in this compound allow for selective binding to kinase active sites, making it an effective tool in the development of targeted therapies.

Recent studies have demonstrated the efficacy of Ethyl 3-bromo-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate in preclinical models of cancer. These studies have shown that it can effectively inhibit the growth of tumor cells by blocking key signaling pathways involved in cell proliferation and survival. The compound's ability to cross the blood-brain barrier has also been explored, suggesting its potential use in treating central nervous system disorders.

The synthesis of Ethyl 3-bromo-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate involves a multi-step process that requires precise control over reaction conditions. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been crucial in achieving high yields and purity. These techniques not only improve the efficiency of the synthesis but also allow for greater flexibility in modifying the compound's structure.

In addition to its applications in drug development, Ethyl 3-bromo-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate has also been investigated for its role in material science. Its unique electronic properties make it a suitable candidate for use in organic electronics, such as light-emitting diodes (LEDs) and organic photovoltaics (OPVs). The presence of halogen atoms enhances its charge transport capabilities, making it an attractive material for next-generation electronic devices.

The future prospects for Ethyl 3-bromo-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate are promising, with ongoing research focused on expanding its applications across various fields. As our understanding of molecular interactions continues to grow, new opportunities for utilizing this compound are likely to emerge. Its versatility and reactivity make it a valuable asset in both academic research and industrial applications.

In conclusion, Ethyl 3-bromo-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1805381-93-4) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and beyond. Its unique structure and functional groups make it an indispensable tool for researchers seeking to develop innovative solutions to complex challenges. As advancements continue to be made in synthetic chemistry and drug discovery, the importance of this compound is only expected to grow.

1805381-93-4 (Ethyl 3-bromo-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate) 関連製品

- 2228353-84-0(tert-butyl N-1-amino-3-(3,5-difluoro-2-hydroxyphenyl)propan-2-ylcarbamate)

- 1269105-85-2(1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride)

- 2310139-85-4(4,5-dimethyl-6-{1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-ylmethoxy}pyrimidine)

- 2138015-75-3(2-({(tert-butoxy)carbonylamino}methyl)spiro3.5nonane-2-carboxylic acid)

- 2137998-46-8(4-chloro-1-1-(dimethylamino)propan-2-yl-1H-pyrazol-3-amine)

- 866021-03-6(L-745,870 Trihydrochloride)

- 1805748-71-3(1-Bromo-3-(2-(methylthio)-5-nitrophenyl)propan-2-one)

- 59513-89-2(4-Isocyanatobenzyl cyanide)

- 941914-50-7(N-(4-acetamidophenyl)-2-{5-methoxy-4-oxo-2-(phenylsulfanyl)methyl-1,4-dihydropyridin-1-yl}acetamide)

- 2228498-00-6(1-{2-1-(2-methylpropyl)-1H-pyrazol-4-ylethyl}piperazine)